

Cochlioquinone A: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

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Compound of Interest

Compound Name: Cochlioquinone A

Cat. No.: B018001

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Abstract

This technical guide provides a comprehensive overview of **Cochlioquinone A**, a meroterpenoid natural product. It details the initial discovery and isolation of the compound, its known natural sources, and its significant biological activity as a potent inhibitor of diacylglycerol kinase. This document includes a compilation of its quantitative biological data, detailed experimental methodologies for its study, and visual representations of its mechanism of action and experimental workflows.

Discovery and Natural Source

Cochlioquinone A was first discovered in 1971 by Beljak et al. as a yellow pigment isolated from the mycelia of the plant pathogenic fungus *Cochliobolus miyabeanus*.^[1] This fungus is the causative agent of brown spot disease in rice.^[2] Since its initial discovery, **Cochlioquinone A** has been isolated from other fungal species, including *Drechslera sacchari*, *Bipolaris zeicola*, and *Bipolaris leersia*. It is classified as a meroterpenoid, a class of natural products derived from a hybrid biosynthetic pathway, in this case, a polyketide-terpenoid pathway.

The natural producers of **Cochlioquinone A** and related analogues are primarily endophytic and pathogenic fungi. A summary of the known fungal sources is presented in Table 1.

Table 1: Natural Fungal Sources of **Cochlioquinone A** and its Analogues

Fungal Species	Compound(s) Isolated	Reference(s)
Cochliobolus miyabeanus	Cochlioquinone A, Cochlioquinone B	[3][4]
Drechslera sacchari	Cochlioquinone A, Stemphone	[3][5]
Bipolaris zeicola	Cochlioquinone A1	[3]
Stachybotrys bisbyi	epi-Cochlioquinone A	[1]
Bipolaris cynodontis	Cochlioquinol, Cochlioquinones C, D, E	[3]
Neobulgaria pura	14-epi-Cochlioquinone B	[3]

Physicochemical Properties and Structure

The structure of **Cochlioquinone A** was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.[1][3]

Table 2: Physicochemical Properties of **Cochlioquinone A**

Property	Value
Molecular Formula	C ₃₀ H ₄₄ O ₈
Molecular Weight	532.67 g/mol
Appearance	Yellow pigment
Class	Meroterpenoid (Polyketide-terpenoid hybrid)

While a complete, assigned ¹H and ¹³C NMR dataset for **Cochlioquinone A** is not readily available in a consolidated public source, partial ¹H and HSQC spectral data have been published and compared to related compounds.[6] The structural determination relies on the analysis of these spectra to assign protons and carbons and establish connectivity and stereochemistry.

Biological Activity and Quantitative Data

Cochlioquinone A has demonstrated significant biological activity, most notably as a specific inhibitor of diacylglycerol kinase (DGK).^[5] This enzyme plays a crucial role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). The inhibitory activity of **Cochlioquinone A** and its effects on related cellular processes have been quantified in several studies, as summarized in Table 3.

Table 3: Quantitative Biological Activity of **Cochlioquinone A**

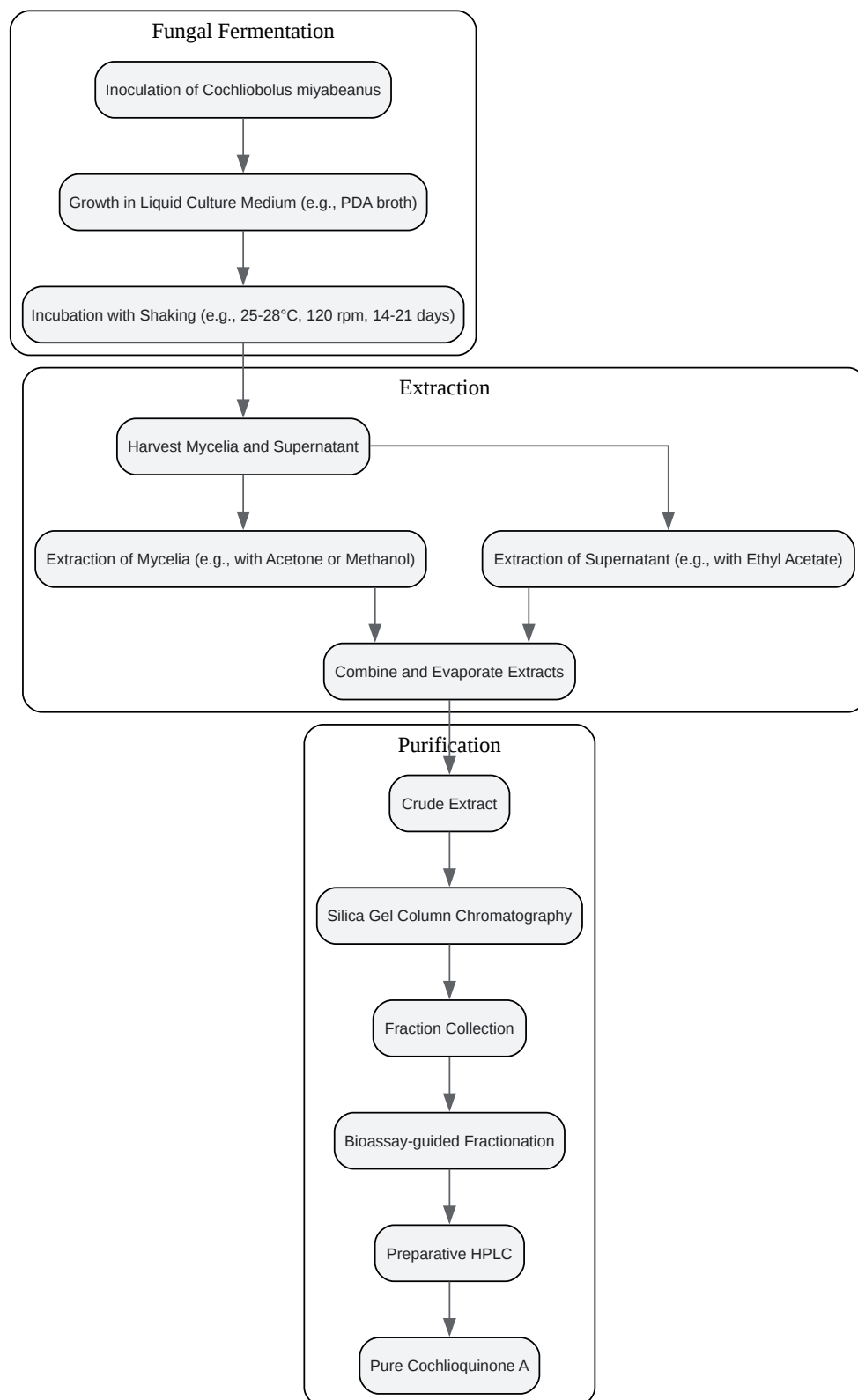
Target/Assay	Value	Units	Comments	Reference(s)
Diacylglycerol Kinase (DGK) Inhibition	3.1	μM	Ki (Inhibition constant); Competitive with ATP	^[5]
Diacylglycerol Acyltransferase (DGAT) Inhibition	5.6	μM	IC ₅₀	
Reduction of Phosphatidic Acid in T cell lymphoma	3	μM	IC ₅₀	^[5]
Competition with Macrophage Inflammatory Protein-1α for CCR5 binding	11	μM	IC ₅₀	

Experimental Protocols

General Protocol for Fungal Fermentation and Extraction

While a detailed, step-by-step protocol for the original isolation of **Cochlioquinone A** is not extensively published, a general procedure for the fermentation of the producing fungus and

extraction of the metabolite can be outlined as follows. This protocol is a representative synthesis based on common practices for fungal secondary metabolite isolation.



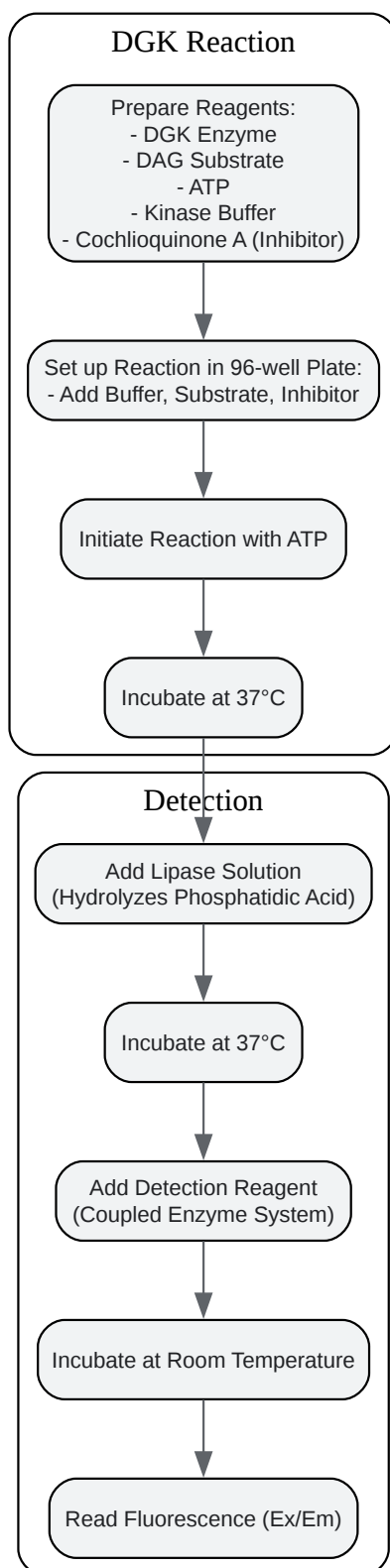
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Caption: Workflow for Fungal Fermentation, Extraction, and Purification.

- Fermentation: *Cochliobolus miyabeanus* is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) and incubated under conditions that promote the production of secondary metabolites.
- Extraction: The fungal mycelia and the culture broth are separated. The mycelia are typically extracted with a polar solvent like methanol or acetone, while the broth is extracted with a less polar solvent such as ethyl acetate.
- Purification: The crude extracts are combined and subjected to chromatographic separation, such as column chromatography on silica gel, followed by further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Cochlioquinone A**.

Diacylglycerol Kinase (DGK) Inhibition Assay

The following is a representative protocol for a fluorometric DGK inhibition assay, based on commercially available kits and published methodologies.^{[3][7][8]}



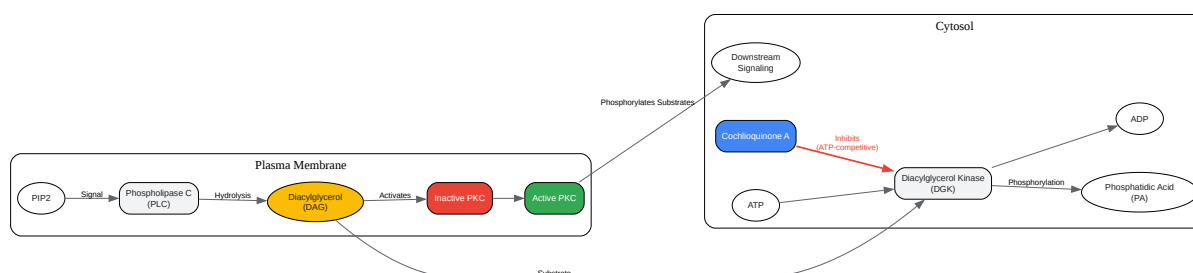
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Caption: Workflow for a Diacylglycerol Kinase (DGK) Inhibition Assay.

- **Reaction Setup:** In a 96-well plate, add the kinase buffer, the diacylglycerol (DAG) substrate, and varying concentrations of **Cochlioquinone A**.
- **Enzyme Addition:** Add the DGK enzyme to each well.
- **Reaction Initiation:** Start the reaction by adding ATP.
- **Incubation:** Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- **Detection:** The amount of phosphatidic acid (PA) produced is determined using a coupled enzymatic reaction that ultimately generates a fluorescent product. This typically involves:
 - Stopping the DGK reaction.
 - Adding a lipase to hydrolyze the PA to glycerol-3-phosphate.
 - Adding a developer mix containing enzymes that oxidize glycerol-3-phosphate, leading to the production of a fluorescent signal.
- **Measurement:** The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths. The inhibition by **Cochlioquinone A** is calculated by comparing the signal in the presence of the inhibitor to the control wells without the inhibitor.

Mechanism of Action and Signaling Pathway

Cochlioquinone A's primary mechanism of action is the specific inhibition of diacylglycerol kinase (DGK).[5] By inhibiting DGK, **Cochlioquinone A** prevents the phosphorylation of diacylglycerol (DAG) into phosphatidic acid (PA). This leads to an accumulation of DAG within the cell. DAG is a critical second messenger that activates Protein Kinase C (PKC), a key enzyme in many signal transduction pathways. Therefore, by increasing the levels of DAG, **Cochlioquinone A** effectively modulates the PKC signaling cascade. Kinetic studies have shown that **Cochlioquinone A** inhibits DGK in a manner that is competitive with ATP, suggesting that it binds to the ATP-binding site of the enzyme.[5]



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Caption: Signaling Pathway Modulation by **Cochlioquinone A**.

Conclusion

Cochlioquinone A is a fascinating natural product with a well-defined mechanism of action as a specific inhibitor of diacylglycerol kinase. Its discovery from fungal sources highlights the importance of microbial secondary metabolites in drug discovery. The ability of **Cochlioquinone A** to modulate the protein kinase C signaling pathway makes it a valuable tool for studying cellular signaling and a potential starting point for the development of new therapeutic agents. Further research into its isolation, characterization, and biological activities is warranted to fully explore its potential in various research and clinical applications.

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